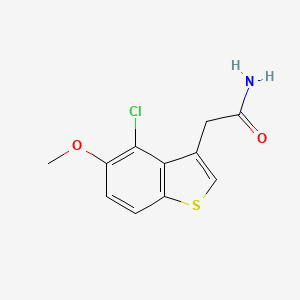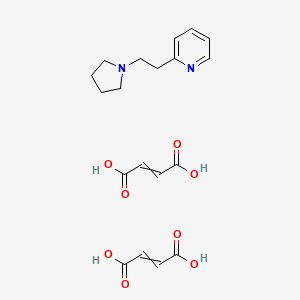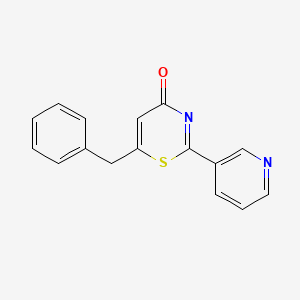![molecular formula C14H11ClN2O3 B14380895 Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate CAS No. 88362-75-8](/img/structure/B14380895.png)
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is a synthetic organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxazole ring and an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazole ring, which is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or oxazole rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinequinone derivatives, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antiallergic activities and potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it inhibits the release of histamine from mast cells by interfering with the signaling pathways involved in the allergic response . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
類似化合物との比較
Similar Compounds
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound shares a similar core structure but differs in the ester group attached to the oxazole ring.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a styryl group instead of an ethyl acetate group.
Uniqueness
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
88362-75-8 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC名 |
ethyl 2-(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-19-12(18)7-11-17-10-6-9(15)8-4-3-5-16-13(8)14(10)20-11/h3-6H,2,7H2,1H3 |
InChIキー |
SJKCXPIYPXDONF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
